A457 Antagonist
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A457 is a prokineticin receptor antagonist.
Wissenschaftliche Forschungsanwendungen
Angiotensin II Receptor-Independent Properties
Research has revealed significant findings about the Angiotensin II (Ang II) type 1 receptor (AT1) antagonists, like losartan (LOS), which have antiinflammatory and antiaggregatory properties. These properties are mediated through the LOS metabolite EXP3179, which inhibits COX-2 mRNA upregulation and COX-dependent generation of certain prostaglandins, leading to reduced inflammation and platelet aggregation. This demonstrates a unique mechanism of action beyond the traditional AT1 receptor antagonism (Krämer et al., 2002).
Cysteine Residues in Receptors
Another study focused on the adenosine A(2B) receptor, particularly the role of cysteine residues in its extracellular loop. This research is critical for drug development targeting this receptor, which is implicated in various diseases. The study found that specific cysteine residues are vital for ligand binding and receptor activation, highlighting the importance of these residues in receptor function and the potential for targeted drug design (Schiedel et al., 2011).
GABAb Receptors in the Hippocampus
Research on GABAb receptors in the hippocampus identified CGP 55845A as a potent antagonist. This antagonist effectively blocked various physiological consequences of GABAb receptor activation, such as postsynaptic hyperpolarization and depression of evoked IPSPs and EPSPs. This study's insights contribute significantly to understanding GABAb receptor functions and the potential therapeutic application of their antagonists (Davies et al., 1993).
Integrin Antagonists in Platelet-mediated Clot Retraction
The effects of various integrin antagonists on clotting and platelet-mediated clot retraction were explored in another study. This research provides valuable information on the differential efficacy of GPIIb/IIIa antagonists in inhibiting platelet-mediated clot retraction. Such insights are crucial for developing more effective antithrombotic therapies (Hantgan & Mousa, 1998).
Metabolism of Adenosine A2A Receptor Antagonists
In the context of Parkinson's disease (PD), the metabolism of new adenosine A2A receptor antagonists was studied. This research is significant for PD therapy, where these antagonists represent a promising therapeutic tool. The study focused on understanding the metabolic pathways of these drug candidates, highlighting their potential as mechanism-based inhibitors of CYP450 enzymes (Marucci et al., 2008).
Eigenschaften
CAS-Nummer |
1233923-95-9 |
---|---|
Molekularformel |
C26H33ClN2O3 |
Molekulargewicht |
457.01 |
IUPAC-Name |
1-Benzyl-pyrrolidine-3-carboxylic acid (9-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ylmethyl)-isobutyl-amide |
InChI |
InChI=1S/C26H33ClN2O3/c1-19(2)15-29(17-21-13-23(27)25-24(14-21)31-11-6-12-32-25)26(30)22-9-10-28(18-22)16-20-7-4-3-5-8-20/h3-5,7-8,13-14,19,22H,6,9-12,15-18H2,1-2H3 |
InChI-Schlüssel |
IOXBZEKQVLIIQH-UHFFFAOYSA-N |
SMILES |
O=C(C1CN(CC2=CC=CC=C2)CC1)N(CC3=CC(Cl)=C4OCCCOC4=C3)CC(C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
A457; A-457; A 457; A457 Antagonist; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.